molecular formula C16H17N3 B2950934 {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine CAS No. 923877-86-5

{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine

Cat. No.: B2950934
CAS No.: 923877-86-5
M. Wt: 251.333
InChI Key: ULWIJXBTSGBXFE-UHFFFAOYSA-N
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Description

{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine is a chiral benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a benzimidazole scaffold, a privileged structure in pharmacology known for its diverse biological activities . Benzimidazole-based compounds have demonstrated potent clinical applications as antimicrobials, antivirals, anticancer agents, and antihypertensives, making this core structure highly valuable for developing novel therapeutic agents . The specific molecular architecture of this amine, which incorporates a chiral center and a methylamine side chain, is particularly suited for research exploring structure-activity relationships in receptor binding studies and enzyme inhibition. Researchers are investigating this compound and its analogs as potential scaffolds for developing new anti-infective agents, given the well-documented antibacterial and antifungal properties of cyclic guanidine and benzimidazole derivatives . The compound is provided with high purity for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(benzimidazol-1-yl)phenyl]-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-12(17-2)13-7-9-14(10-8-13)19-11-18-15-5-3-4-6-16(15)19/h3-12,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWIJXBTSGBXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine is a compound characterized by a benzodiazole moiety attached to a phenyl group through an ethyl linkage and an amine functional group. Due to limited research data, information on its applications is still emerging. The compound's unique structure suggests potential in biological activities and reactivity in chemical processes.

Potential Biological Activities

The biological activity of this compound has been explored through various studies. It exhibits anticancer, neuroprotective, and antimicrobial properties, making it a candidate for further pharmacological exploration and potential therapeutic applications.

  • Anticancer Properties The presence of the benzodiazole ring is associated with anticancer activity due to its ability to interact with cellular targets involved in cancer progression.
  • Neuroprotective Effects Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress-induced damage.
  • Antimicrobial Activity Some derivatives exhibit significant antimicrobial effects against various pathogens.

Interaction Studies

Interaction studies focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques used include enzyme-linked immunosorbent assay (ELISA).

Structural Similarities

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Properties
2-MethylbenzimidazoleBenzimidazole coreAntimicrobial activity
4-AminoantipyrineAmino group on phenylAnalgesic properties
2-(Phenylamino)pyridinePyridine ringNeuroprotective effects

These compounds highlight the diversity within this chemical class while underscoring the unique attributes of this compound related to its specific structure and potential applications.

Mechanism of Action

The mechanism of action of {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s closest analogs differ in three regions:

Heterocyclic Core : Benzodiazole (1H-1,3-benzodiazol-1-yl) vs. triazole (e.g., 1H-1,2,4-triazol-1-yl).

Phenyl Substituents : Ethyl, methoxy, or halogens (e.g., fluorine).

Amine Chain : Methylamine vs. ethylamine, propylamine, or branched chains.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Applications References
{1-[4-(1H-1,3-Benzodiazol-1-yl)phenyl]ethyl}(methyl)amine C₁₆H₁₇N₃* ~251.34 Benzodiazole core, ethyl-phenyl, methylamine Potential CNS or antimicrobial activity† [15, 17]
2-(1H-1,3-Benzodiazol-1-yl)-1-(4-ethylphenyl)ethan-1-amine C₁₇H₁₉N₃ 265.36 Ethylphenyl, extended ethylamine chain Unspecified (structural analog) [15]
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine C₁₄H₁₃N₃O 239.28 Methoxy-phenyl, 2-amine on benzodiazole Possible fluorescence or binding modulation [12]
Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine C₁₂H₁₅N₅ 229.29 Triazole core, methylamine Discontinued (stability or efficacy issues) [10]
[3-(1H-1,3-Benzodiazol-1-yl)propyl][(2-fluorophenyl)methyl]amine C₁₇H₁₈FN₃ 283.35 Fluorophenyl, propyl chain Enhanced lipophilicity, potential CNS targets [17]
3-(1H-1,3-Benzodiazol-1-yl)heptan-4-amine C₁₄H₂₁N₃ 231.34 Heptan chain, branched amine Altered solubility and pharmacokinetics [20]

*Estimated based on structural similarity. †Inferred from benzimidazole analogs in antimicrobial and receptor-targeting contexts .

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : Compounds like this compound are synthesized via multi-step protocols involving heterocycle formation (e.g., benzimidazole from aldehydes and thiosemicarbazide) followed by amine coupling . Characterization relies on TLC, NMR, and mass spectrometry .
  • Electronic Effects : Substituents on the phenyl ring (e.g., methoxy in [12]) modulate electron density, affecting benzodiazole’s aromaticity and interaction with biological targets. Fluorine substituents enhance metabolic stability and lipophilicity .
  • Biological Activity : Benzimidazole derivatives are prevalent in antiparasitic drugs (e.g., albendazole) and kinase inhibitors. The methylamine group in the target compound may offer balanced basicity for receptor binding compared to bulkier analogs .

Biological Activity

PropertyValue
Molecular Formula C16_{16}H17_{17}N3_{3}
Molecular Weight 269.32 g/mol
CAS Number 923877-86-5
IUPAC Name 1-[4-(1H-benzodiazol-1-yl)phenyl]-N-methylethanamine

Biological Activity Overview

The biological activity of {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine has been explored through various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Properties

Research indicates that compounds with a benzodiazole structure often exhibit anticancer activity. The mechanism may involve interaction with cellular targets that play roles in cancer progression. For instance, derivatives of benzodiazole have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound could potentially act as an anticancer agent .

2. Neuroprotective Effects

Similar compounds have demonstrated neuroprotective properties, particularly against oxidative stress-induced neuronal damage. This suggests that this compound may offer protective effects in neurodegenerative diseases .

3. Antimicrobial Activity

Some studies indicate that derivatives of benzodiazole can exhibit significant antimicrobial effects against various pathogens. This property could make this compound a candidate for further exploration in antimicrobial therapies .

Case Studies and Research Findings

While specific case studies on this compound are scarce due to its relatively recent introduction into the scientific community, related compounds have shown promising results:

  • Benzodiazole Derivatives : A study on benzodiazole derivatives highlighted their ability to inhibit the growth of cancer cells in vitro and in vivo models. These findings suggest that similar mechanisms may be applicable to this compound.
  • Neuroprotective Studies : Research involving other benzodiazole compounds has reported significant reductions in neuronal cell death under oxidative stress conditions, indicating a potential pathway for neuroprotection.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking and enzyme inhibition assays are commonly employed to study these interactions.

Q & A

Q. What synthetic routes are commonly employed for {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine, and how can reaction conditions be optimized?

The synthesis of benzodiazol-containing compounds typically involves condensation reactions between aromatic diamines and carbonyl derivatives. For example, intermediates like 1-(1H-benzimidazol-2-yl)-substituted amines can be synthesized by reacting o-phenylenediamine with amino acids or aldehydes under reflux conditions . Optimization may include adjusting stoichiometry (e.g., 5 mmol o-phenylenediamine with 7 mmol amino acid), solvent selection (e.g., ethanol or DMF), and temperature control to maximize yields. Melting point analysis (Table 1 in ) and TLC monitoring are critical for tracking reaction progress.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H NMR : To confirm methyl and ethyl group environments (e.g., δ 1.06 ppm for CH3, δ 3.80 ppm for OCH3 in analogous compounds) .
  • IR spectroscopy : Identification of functional groups like C=N (1596 cm⁻¹) and NH stretches (3190 cm⁻¹) .
  • Mass spectrometry : For molecular weight validation (e.g., CAS-derived molecular formulas in ).
  • Elemental analysis : To verify purity (e.g., C 74.97%, H 6.71%, N 11.66% in related benzimidazole derivatives) .

Q. What purification strategies are effective for isolating this compound from byproducts?

Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is widely used. Recrystallization from solvents like ethanol or methanol can further enhance purity. Intermediate characterization via melting point determination (as in ) helps identify optimal recrystallization conditions.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported synthetic yields or byproduct formation?

Contradictions may arise from subtle variations in reaction conditions (e.g., solvent polarity, catalyst presence). Kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT calculations) can identify rate-limiting steps or side reactions. For example, corrections to published protocols (e.g., typographical errors in synthetic procedures ) highlight the need for independent replication and validation.

Q. What computational approaches are suitable for predicting the compound’s structure-activity relationships (SAR) in biological systems?

Molecular docking (e.g., Glide XP scoring ) can model interactions with biological targets. Hydrophobic enclosure analysis and hydrogen-bonding motifs (e.g., charged-charged interactions ) may explain binding affinities. For triazole/benzodiazol derivatives, water desolvation penalties and ligand-enclosure scores refine SAR predictions .

Q. How can researchers address discrepancies in biological activity data across studies?

Discrepancies may stem from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies include:

  • Standardized MTT assay protocols .
  • Stability studies under physiological conditions (pH, temperature).
  • Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based).

Q. What strategies enhance the compound’s utility as a ligand in metal coordination chemistry?

Structural analogs like tris(triazolylmethyl)amine ligands (e.g., TBTA ) demonstrate that nitrogen-rich heterocycles improve metal-binding capacity. Modifying the benzodiazol-phenyl-ethylamine scaffold with electron-donating groups (e.g., methoxy or hydroxyl) could enhance chelation efficiency for Cu(I)-catalyzed reactions .

Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) clarify conformational dynamics in solution?

2D-COSY can resolve coupling between methyl and ethyl protons, while NOESY detects spatial proximity of aromatic and aliphatic groups. For example, NOE correlations between the benzodiazol ring and ethyl chain protons would confirm spatial orientation critical for biological activity .

Methodological Notes

  • Data Validation : Cross-check melting points, NMR shifts, and elemental analysis against published corrections (e.g., ).
  • Computational Tools : Use PubChem-derived InChI keys for database alignment and docking studies.
  • Safety : While the compound is not classified as hazardous , standard lab protocols (e.g., fume hood use) apply.

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